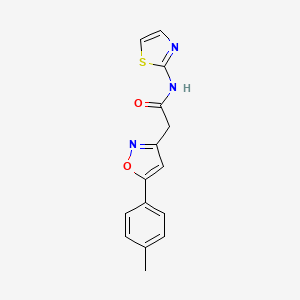

![molecular formula C30H26N4O2S B2609415 3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115286-77-5](/img/structure/B2609415.png)

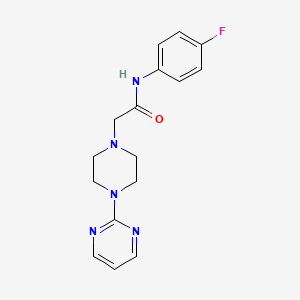

3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of oxone-mediated direct arylhydroxylation of activated alkenes . This process was developed for the synthesis of valuable hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones . The products were controlled by adjusting the structure of the starting alkenes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation . Oxone plays a dual role (both the oxidant and proton source) in this process .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has explored the synthesis of complex heterocyclic compounds, including those with pyrrolo[2,3-d]pyrimidine and pyrimido[4,5-c]isoquinoline cores, highlighting their diverse chemical properties and potential in drug development and material science. For instance, studies on metalated Ir(III) complexes based on luminescent diimine ligands containing developed aromatic systems show moderate to strong phosphorescence in organic solvents, indicating their potential in the development of luminescent materials (Shakirova et al., 2018). Similarly, the synthesis of new pyrimidine-azitidinone analogues demonstrates their antioxidant, antimicrobial, and antitubercular activities, suggesting their use in pharmaceutical applications (Chandrashekaraiah et al., 2014).

Photophysical Study

The photophysical study of metalated Ir(III) complexes with diimine ligands, including variations in electron-withdrawing and -donating substituents, provides insight into the synthesis and design of luminescent materials. These studies contribute to understanding the emission characteristics of such complexes, which could be leveraged in the development of optical devices and sensors (Shakirova et al., 2018).

Biological Activity

Compounds with pyrimidine and related heterocyclic cores have been evaluated for their antimicrobial, antituberculosis, and antioxidant activities. For example, synthesis efforts towards pyrimidine-azitidinone analogues have led to compounds with significant antimicrobial and antituberculosis activities (Chandrashekaraiah et al., 2014). Additionally, derivatives of quinolinone have been studied for their antioxidant properties in lubricating greases, indicating their utility in industrial applications (Hussein et al., 2016).

Propriétés

IUPAC Name |

3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N4O2S/c35-27(33-17-9-15-23-14-7-8-16-26(23)33)20-37-30-32-25-18-24(22-12-5-2-6-13-22)31-28(25)29(36)34(30)19-21-10-3-1-4-11-21/h1-8,10-14,16,18,31H,9,15,17,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCOWTCBBMFOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)NC(=C4)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

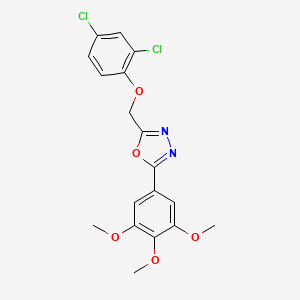

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)

![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

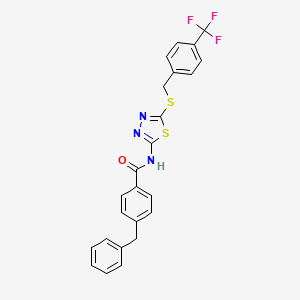

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2609341.png)

![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)

![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2609355.png)